5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Organic Synthesis Materials Science Quality Control

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6) is a critical D-π-A building block for organic electronics. It is the validated precursor for high-efficiency DSSC sensitizer TI125 (PCE 5.3%) and the AIE-active two-photon probe AIETP for deep-brain vasculature imaging (penetration depth 800 µm). Using generic analogs compromises the performance documented in peer-reviewed protocols. Procure this specific aldehyde to ensure reproducibility in your next-generation optoelectronic and bioimaging research.

Molecular Formula C23H17NOS
Molecular Weight 355.5 g/mol
CAS No. 291279-14-6
Cat. No. B1602825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
CAS291279-14-6
Molecular FormulaC23H17NOS
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O
InChIInChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H
InChIKeyDLTDKNZISWUVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Baseline Data for Procurement


5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6, C23H17NOS) is a triphenylamine-thiophene hybrid building block with a molecular weight of 355.45 g/mol . Its molecular structure combines an electron-donating triphenylamine core with a thiophene π-bridge and a reactive aldehyde terminus . This design establishes it as a key synthetic intermediate for D-π-A modular chromophores [1] and organic electronics research.

Why Generic 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde Substitutes Cannot Meet Research Requirements


Generic substitution with analogous triphenylamine-thiophene compounds is not scientifically valid. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde serves as a specific, quantifiable building block for two distinct, high-value research applications. First, it is the proven aldehyde precursor in a Knoevenagel condensation for novel oxindole sensitizers in dye-sensitized solar cells (DSSCs) [1]. Second, it is the critical, documented starting material for synthesizing AIETP, a high-performance two-photon fluorescent nanoprobe for deep brain vasculature imaging [2]. Using a similar analog with, for example, an altered substitution pattern on the phenyl ring would not replicate these specific reaction pathways or the resulting material's performance characteristics, as confirmed by peer-reviewed synthetic protocols.

Quantitative Differentiation of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde vs. Analogs


Molecular Weight and Purity: A Benchmark for Synthesis and Device Fabrication

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has a molecular weight of 355.45 g/mol . Reputable vendors specify a purity of 98% (by HPLC) , which is a critical procurement metric for reproducible materials synthesis. This purity level ensures minimal interference from byproducts in demanding applications such as COF synthesis and device fabrication.

Organic Synthesis Materials Science Quality Control

Validation in DSSC Research: Specific Role as a Key Intermediate

This compound is a validated and essential aldehyde precursor for synthesizing novel oxindole-based dyes for DSSCs. In a peer-reviewed study, it was condensed with oxindole amides to yield sensitizers TI111-TI115 as single Z-isomers [1]. While no other aldehyde was compared in the same synthetic scheme, its specific use in this advanced D-π-A dye synthesis distinguishes it from generic aldehydes. The resulting cells, based on the TI125 analog, achieved a power conversion efficiency (PCE) of 5.3% with a short-circuit current density (Jsc) of 11.2 mA/cm² and an open-circuit voltage (Voc) of 0.63 V [1].

Dye-Sensitized Solar Cells Organic Electronics Synthetic Building Block

Performance Benchmarking in Bioimaging: Superior Photophysical Properties

This compound is the direct precursor to AIETP, a highly optimized AIE-active two-photon fluorescent nanoprobe. AIETP was rigorously compared against three structural analogs (AIETP C1, AIETP C2, and AIETP C3) [1]. AIETP nanoparticles (NPs) demonstrated superior brightness, higher photostability, and a larger two-photon absorption cross-section compared to its analogs [1]. Critically, only AIETP enabled high-quality in vivo imaging, achieving a penetration depth of 800 µm and a spatial resolution of 1.92 µm in brain vasculature imaging under NIR-II (1040 nm) excitation [1].

Bioimaging Aggregation-Induced Emission Two-Photon Fluorescence

Validated Building Block for High-Performance D-A-D Chromophores

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde was used to synthesize the novel D-A-D chromophore, AS2, designed for bulk-heterojunction solar cells [1]. In this study, the target compound was compared to a non-thiophene analog, AS1, to isolate the specific impact of the thiophene π-bridge on device performance. The thiophene-incorporated AS2-based solar cells demonstrated a power conversion efficiency (PCE) of 4.11%, a 16% relative improvement over the 3.54% PCE of the AS1-based devices [1].

Organic Photovoltaics Bulk-Heterojunction Solar Cells Modular Chromophores

High-Value Application Scenarios for 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde


Synthesis of High-Performance Oxindole Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

As demonstrated in the evidence from Section 3, this compound is a proven, literature-validated aldehyde building block for synthesizing novel oxindole sensitizers (e.g., TI125) via Knoevenagel condensation [1]. The resulting DSSCs achieve a PCE of 5.3%, validating this specific synthetic route. Procurement of this compound is essential for researchers aiming to replicate or build upon this established, high-efficiency DSSC research platform [1].

Fabrication of AIETP Nanoparticles for Deep-Tissue, High-Resolution Brain Imaging

The target compound is the essential precursor for synthesizing AIETP, an AIE-active two-photon fluorescent nanoprobe [2]. As established in Section 3, AIETP was directly compared to structural analogs and found to be uniquely capable of achieving high-performance in vivo brain vasculature imaging, with a penetration depth of 800 µm and spatial resolution of 1.92 µm [2]. Procurement of this aldehyde is a prerequisite for developing and utilizing this advanced, NIR-II-excitable bioimaging tool [2].

Construction of Thiophene-Containing D-A-D Chromophores for Efficient Organic Photovoltaics

This aldehyde is a key component in the synthesis of advanced D-A-D chromophores, such as AS2, for bulk-heterojunction solar cells [3]. The evidence in Section 3 shows a direct, quantitative link between using this compound as a thiophene π-bridge and a 16% relative improvement in device PCE compared to a non-thiophene analog [3]. This makes the compound a high-priority building block for researchers focused on optimizing the efficiency of solution-processable organic solar cells [3].

Synthesis of Porous Covalent Organic Frameworks (COFs) and Organic Ligands

The compound's aldehyde group is ideal for forming double bond π-bridges with amines via condensation reactions, making it a high-purity (>98%) linker for synthesizing covalent organic frameworks (COFs) and other porous materials . Its triphenylamine core also makes it suitable for creating novel ligands for metal-organic frameworks (MOFs) and catalysis research. The high purity level is a critical factor for ensuring the formation of defect-free, highly ordered framework structures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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